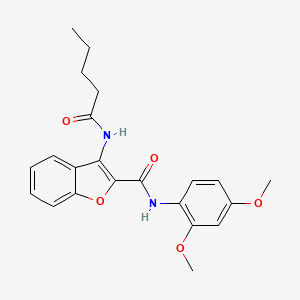

![molecular formula C7H7BrClNO2S B2937801 N-[(4-溴苯基)甲基]磺酰氯 CAS No. 2225136-94-5](/img/structure/B2937801.png)

N-[(4-溴苯基)甲基]磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

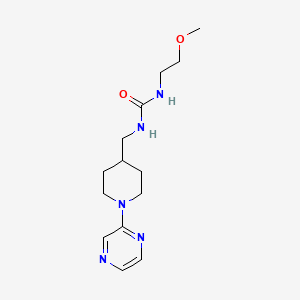

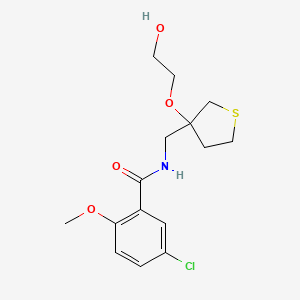

“N-[(4-bromophenyl)methyl]sulfamoyl chloride” is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of synthesis and characterization of novel compounds .

Synthesis Analysis

The synthesis of “N-[(4-bromophenyl)methyl]sulfamoyl chloride” involves complex chemical reactions. The exact process can vary depending on the desired end product and the specific conditions used .Molecular Structure Analysis

The molecular structure of “N-[(4-bromophenyl)methyl]sulfamoyl chloride” is determined by various spectroscopic techniques such as NMR, UV/VIS, and FTIR . These techniques provide detailed information about the compound’s structure and confirm its identity.Chemical Reactions Analysis

The chemical reactions involving “N-[(4-bromophenyl)methyl]sulfamoyl chloride” are complex and can vary depending on the specific conditions used. More research is needed to fully understand these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(4-bromophenyl)methyl]sulfamoyl chloride” are determined by various techniques. Its molecular formula is CHBrNOS, and it has an average mass of 459.356 Da .科学研究应用

新型杂环化合物的合成

一项重要的应用是合成包含磺酰基部分的新型杂环化合物。这些化合物已被评估为抗菌剂,对细菌和真菌菌株均表现出有希望的结果。该合成涉及通过与 N-[4-(氨基磺酰基)苯基]-2-氰基乙酰胺的反应获得的多功能中间体,从而产生各种衍生物,如噻唑、吡啶酮、吡唑和色烯衍生物。阐明并表征了此类衍生物在抗菌应用中的潜力 (Darwish 等,2014)。

甲基溴处理的替代方法

另一个应用领域是寻求甲基溴的替代品,用于储藏产品和检疫应用中的害虫控制。甲基溴是一种强效杀虫剂和熏蒸剂,由于其消耗臭氧层的特性而逐步淘汰。对替代品的探索探索了各种物理控制方法和化学替代品,包括氟化亚硫酰和硫化羰,表明磺酰氯衍生物在开发新的害虫控制解决方案中具有更广泛的应用范围 (Fields 和 White,2002)。

新型磺化薄膜复合膜

在材料科学中,已合成磺化芳香族二胺单体,用于制备薄膜复合纳滤膜。这些膜显示出改善的水通量和染料处理应用的选择性,表明磺酰氯衍生物在增强膜特性以用于环境和工业分离过程中的作用 (Liu 等,2012)。

抗菌和抗真菌活性

已合成并评估了磺酰胺衍生的化合物(包括具有溴苯基部分的化合物)的抗菌和抗真菌活性。这些研究涉及新型配体及其金属配合物的合成,揭示了对各种细菌和真菌菌株的中等至显着活性。这突出了此类化合物在治疗传染病的药物化学和药物开发中的潜力 (Chohan 和 Shad,2011)。

高效磺酰化方法

研究还集中于开发高效的羟基磺酰化方法,这对于合成各种药物和有机化合物至关重要。研究表明,使用特定溶剂可以加速磺酰化反应,从而产生更高的目标磺酸盐产率,而无需使用碱。这项研究为有机化学中更高效和更环保的合成方法开辟了道路 (Okada 等,2000)。

安全和危害

属性

IUPAC Name |

N-[(4-bromophenyl)methyl]sulfamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO2S/c8-7-3-1-6(2-4-7)5-10-13(9,11)12/h1-4,10H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEVMTUOSMQNNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-bromophenyl)methyl]sulfamoyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2937723.png)

![4-cyano-N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]benzamide](/img/structure/B2937727.png)

![(E)-3-[4-[(4-sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B2937734.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2937735.png)

![1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]-4-methylpyridin-2-one](/img/structure/B2937737.png)